Nitroxyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

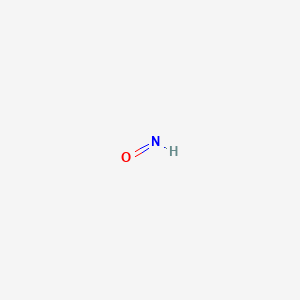

Nitroxyl, also known as HNO, is a highly reactive molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Unlike its closely related counterpart, nitric oxide (NO), which is well known for its vasodilatory effects, nitroxyl has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various cardiovascular diseases, cancer, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Effects

Nitroxyl (HNO) is recognized for its unique chemical properties and reactivity, particularly in its interactions with regulatory thiol proteins. These interactions are key to understanding HNO's biological effects, including its potential as a pharmacological agent for heart failure treatment (Bianco et al., 2017).

Role in Polymer Stabilization

Research into 'stable' free radicals, including nitroxyl radicals (nitroxides), has expanded significantly. These radicals have been investigated in the context of light stabilizers for polymers, contributing to the development of more effective stabilization technology (Scott, 1980).

Therapeutic Potential and Signaling

HNO, as the one-electron reduced form of nitric oxide (NO), has a distinct chemical and biological profile. It is being explored as a vasodilator and positive inotropic agent, potentially beneficial for treating heart failure. Its interactions with thiols and thiol-containing proteins are central to its biological actions (Shoman & Aly, 2015).

Vascular Tone Regulation

HNO is emerging as a regulator of vascular tone. Studies have investigated its role in endothelium-dependent relaxation and hyperpolarization in resistance arteries, highlighting its potential significance in vascular health (Andrews et al., 2009).

Imaging in Biological Systems

Innovations in imaging technologies, such as the development of mitochondria-targetable NIR fluorescent probes, have enabled more precise visualization of nitroxyl in living cells. This facilitates a deeper understanding of its physiological or pathological roles (Gong et al., 2016); (Ren et al., 2017).

Experimental Challenges

Studying HNO in biological systems requires a keen understanding of its unique chemical properties to design and interpret experiments effectively. This is essential for exploring its novel biological activity and pharmacological potential (Fukuto et al., 2008).

Controlled Release for Biological Applications

The development of photocontrollable HNO-releasing compounds is significant for biomedical investigations, allowing for site-specific and temporally controlled HNO release in cellular studies (Nakagawa, 2013).

Cardiovascular and Central Nervous Systems

Recent studies have highlighted the impact of HNO in the cardiovascular and central nervous systems, underscoring its potential as a therapeutic agent in cardiovascular disease (Kemp-Harper, 2011).

Imaging of Biological Nitroxyl

The design and synthesis of near-infrared fluorescent probes have advanced the imaging of biological nitroxyl, enabling the study of its biosynthesis and bioactivities in living cells (Tan et al., 2015).

Eigenschaften

CAS-Nummer |

14332-28-6 |

|---|---|

Produktname |

Nitroxyl |

Molekularformel |

HNO |

Molekulargewicht |

31.014 g/mol |

IUPAC-Name |

nitroxyl |

InChI |

InChI=1S/HNO/c1-2/h1H |

InChI-Schlüssel |

ODUCDPQEXGNKDN-UHFFFAOYSA-N |

SMILES |

N=O |

Kanonische SMILES |

N=O |

Andere CAS-Nummern |

14332-28-6 |

Synonyme |

azanone HNO compound nitrosyl hydride nitroxide nitroxide radical nitroxyl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.